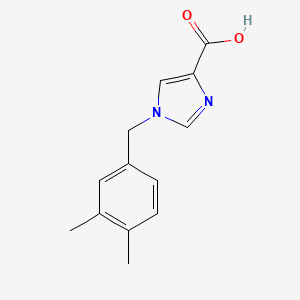

1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid

Description

1-(3,4-Dimethylbenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a 3,4-dimethylbenzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid moiety at the 4-position. These analogs are frequently explored in medicinal chemistry due to the imidazole scaffold’s versatility in drug design, particularly for targeting enzymes, ion channels, and receptors .

Propriétés

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-11(5-10(9)2)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHBOCBZYAYLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C=C(N=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a 3,4-dimethylbenzyl group and a carboxylic acid functional group, has prompted extensive research into its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features an imidazole ring which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, in vitro assays demonstrated that the compound effectively reduced the viability of common pathogens, suggesting potential for use in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In a study assessing its effects on human cancer cell lines, including breast (MDA-MB231) and cervical (HeLa) cancers, it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell signaling pathways.

The biological activity of 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus blocking substrate access.

- Receptor Interaction : It has been shown to interact with receptors involved in cellular signaling pathways, affecting processes such as cell growth and apoptosis.

Study 1: Antimicrobial Evaluation

A study published in Journal of Antimicrobial Chemotherapy reported that 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability across multiple cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 45 |

| HeLa | 30 |

| K562 | 50 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The substituents on the benzyl group significantly influence the compound’s electronic, steric, and pharmacokinetic properties. Key analogs include:

*Hypothetical data inferred from analogs.

Key Observations:

- Electron-Donating vs.

- Acidity : The pKa of the carboxylic acid group is influenced by substituents. For example, the dichloro analog (CAS 445302-10-3) has a predicted pKa of 1.32, suggesting higher acidity compared to the dimethyl variant (estimated pKa ~2–3) .

Physicochemical Properties

Méthodes De Préparation

Benzylation of Imidazole Derivatives

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The benzylation step is critical for regioselectivity and yield. Using N-acetyl protection on imidazole improves selectivity and facilitates subsequent hydrolysis to the free acid.

Cycloaddition methods for ester formation provide a novel and efficient route with potential for structural diversity, allowing for the introduction of various aryl substituents, including 3,4-dimethylbenzyl groups.

Hydrolysis conditions must be carefully controlled to avoid decomposition or side reactions. Reflux times of 3-4 hours in strong acid solutions are typical, with post-reaction pH adjustment essential for product isolation.

Hydroxymethylation and oxidation offer an alternative for introducing carboxylic acid groups but are more commonly used for di-substituted imidazole carboxylic acids. Adapting this for mono-substituted derivatives requires further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.